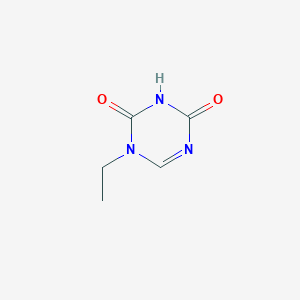
Ethyl 3-(4-iodophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-iodophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(4-iodophenyl)propanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-iodophenyl)propanoate typically involves the esterification of 3-(4-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Products include 3-(4-substituted phenyl)propanoates.
Reduction: The major product is 3-(4-iodophenyl)propanol.
Oxidation: The major product is 3-(4-iodophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Ethyl 3-(4-iodophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which affects its chemical properties and uses.
Ethyl 3-(4-fluorophenyl)propanoate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of the halogen atom in determining the compound’s characteristics.
Propiedades
Fórmula molecular |
C11H13IO2 |
|---|---|
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
ethyl 3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
DFCMAJHJFMODLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8650499.png)

![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)

![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)





